molecular formula C₆H₂D₄BrN B1142746 2-Bromoaniline-d4 CAS No. 1643564-99-1

2-Bromoaniline-d4

Cat. No. B1142746
CAS RN: 1643564-99-1
M. Wt: 176.05
InChI Key:
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Description

2-Bromoaniline-d4, also known as 2-bromo-N,N-dimethyl-4-anilinopiperidine, is an organobromine compound with a molecular formula of C7H11BrN2. It is widely used in the synthesis of organic compounds and is also used in scientific research applications.

Scientific Research Applications

2-Bromoaniline-d4 is widely used in scientific research applications. It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the synthesis of peptides, peptidomimetics, and other bioactive molecules. It is also used in the synthesis of chiral compounds and as a catalyst in organic transformations.

Mechanism of Action

2-Bromoaniline-d4 acts as a nucleophilic reagent in organic reactions. It is able to react with electrophiles such as alkenes, alkynes, and aldehydes. The reaction proceeds through a series of steps, including the formation of a bromonium ion, an elimination step, and a substitution step.
Biochemical and Physiological Effects
2-Bromoaniline-d4 has been shown to have a variety of biochemical and physiological effects. It has been reported to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been reported to have anti-oxidant and anti-mutagenic properties. It has also been reported to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

2-Bromoaniline-d4 is a very useful reagent for lab experiments. Its reactivity and selectivity make it a good choice for the synthesis of a variety of organic compounds. Its low cost and ease of use also make it attractive for use in research. However, it is important to note that 2-bromoaniline-d4 can be toxic if not handled properly and can also be a fire hazard.

Future Directions

There are a number of potential future directions for research involving 2-bromoaniline-d4. It could be used to develop more efficient and selective synthetic methods for organic compounds. It could also be used to develop new drugs and agrochemicals. It could also be used to study the biochemical and physiological effects of bromoanilines and their derivatives. Additionally, 2-bromoaniline-d4 could be used to develop new catalysts for organic transformations.

Synthesis Methods

2-Bromoaniline-d4 is synthesized by the reaction of N,N-dimethyl-4-anilinopiperidine with bromine in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere and the product is isolated by crystallization. The product can also be purified by recrystallization and is usually stored in a dry and cool place.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-Bromoaniline-d4 can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-Nitroaniline-d4", "Sodium nitrite", "Hydrochloric acid", "Copper(I) bromide", "Sodium sulfite", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "4-Nitroaniline-d4 is diazotized with sodium nitrite and hydrochloric acid to form the diazonium salt.", "The diazonium salt is then reacted with copper(I) bromide to form the corresponding aryl bromide.", "The aryl bromide is then reduced with sodium sulfite and sodium hydroxide to form the corresponding aniline.", "The aniline is then subjected to hydrogenation using palladium on carbon as a catalyst to form 2-Bromoaniline-d4." ] }

CAS RN

1643564-99-1

Product Name

2-Bromoaniline-d4

Molecular Formula

C₆H₂D₄BrN

Molecular Weight

176.05

synonyms

o-Bromoaniline-d4;  2-Amino-1-bromobenzene-d4;  2-Aminobromobenzene-d4;  2-Bromoaniline-d4;  2-Bromobenzenamine-d4;  2-Bromophenylamine-d4;  NSC 7086-d4;  o-Aminobromobenzene-d4;  o-Bromoaniline-d4

Origin of Product

United States

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